molecular formula C29H42O10 B1254384 Ajugamarin B1

Ajugamarin B1

Cat. No. B1254384
M. Wt: 550.6 g/mol
InChI Key: BRIXIZXUQQCUIP-PVHCJARNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugamarin B1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata. It has a role as a plant metabolite. It is a diterpene lactone, an acetate ester, a butenolide and a spiro-epoxide.

Scientific Research Applications

Anticancer Activity

Ajugamarin B1, isolated from Ajuga decumbens Thunb., exhibits potent in vitro anticancer activity. In a study by Olatunde et al. (2022), Ajugamarin B1 showed significant effectiveness against A549 cell lines (lung carcinoma) and Hela cell lines (cervical cancer), indicating its potential as a lead compound for developing anticancer agents Olatunde, Yong, & Lu, 2022.

Modulation of Supportive Processes for Cancer Cell Development

The biologically active extracts from various Ajuga species, including those containing compounds like Ajugamarin B1, have shown to modulate supportive processes for cancer cell development. Rauca et al. (2019) found that these extracts exert a cytostatic effect by inhibiting key molecules involved in the inflammatory response and modulating oxidative stress in cancer cell lines Rauca, Vlase, Casian, Sesarman, Gheldiu, Mocan, Banciu, & Toiu, 2019.

Anti-Inflammatory Activity

Ajuga species, including those containing Ajugamarin B1, have demonstrated anti-inflammatory activities. Toiu et al. (2019) reported that Ajuga species extracts show promising results in reducing oxidative stress and inflammation in vivo, supporting their use in anti-inflammatory herbal preparations Toiu, Mocan, Vlase, Pârvu, Vodnar, Gheldiu, Moldovan, & Oniga, 2019.

Neuroprotective Uses

Ajuga species, including compounds like Ajugamarin B1, have potential neuroprotective uses. A study by Movahhedin et al. (2016) explored the antidiabetic, anti-Alzheimer's, skin-protective, and antioxidant activities of Ajuga chamaecistus, indicating the versatility of these compounds in various therapeutic applications Movahhedin, Zengin, Bahadori, Sarikurkcu, Bahadori, & Dinparast, 2016.

Antidiabetic Properties

Research has also highlighted the antidiabetic properties of Ajuga species. Wang et al. (2017) found that phytoecdysteroids from Ajuga iva, potentially including Ajugamarin B1, exhibit a protective effect against diabetes in experimental models Wang, Jin, Zheng, Xia, Cai, & Ni, 2017.

properties

Product Name

Ajugamarin B1

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H42O10/c1-7-16(2)26(34)39-22-8-9-28(14-37-28)29(15-36-18(4)30)23(38-19(5)31)10-17(3)27(6,25(22)29)12-21(32)20-11-24(33)35-13-20/h11,16-17,21-23,25,32H,7-10,12-15H2,1-6H3/t16-,17+,21-,22+,23-,25+,27-,28-,29+/m0/s1

InChI Key

BRIXIZXUQQCUIP-PVHCJARNSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)O)COC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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